The synthesis of ethyl 3-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate can be achieved through various methods, commonly involving the cyclocondensation of hydrazine derivatives with acetylenic ketones. One efficient method includes the reaction of ethyl α-diazoacetate with phenylpropargyl in the presence of a catalyst such as zinc triflate, yielding pyrazole derivatives in good yields .
Additionally, a one-pot procedure utilizing arylhydrazines and chalcones has been reported to produce triarylpyrazoles effectively. This method allows for regioselective synthesis and can be performed without additional oxidizing agents, enhancing its practicality in organic synthesis .
Key Parameters:
The molecular structure of ethyl 3-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate features a pyrazole ring substituted at the 3-position with an amino group and at the 1-position with a methoxyphenyl group. The carboxylate group at the 4-position is esterified with an ethyl group. This structural arrangement contributes to its chemical reactivity and biological activity.
The presence of these functional groups influences both the physical properties and biological activities of the compound.
Ethyl 3-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate can participate in various chemical reactions due to its functional groups. Common reactions include:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with improved activity profiles .
The mechanism of action for ethyl 3-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate is primarily associated with its interactions at the molecular level within biological systems. Pyrazole derivatives often act as inhibitors or modulators of various enzymes and receptors. For instance, they may interact with cyclin-dependent kinases or other targets involved in cell signaling pathways.
Such mechanisms highlight the potential therapeutic applications of this compound in treating diseases where these pathways are dysregulated .
Ethyl 3-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate exhibits several notable physical and chemical properties:
These properties are crucial for determining how the compound behaves under various conditions and its suitability for different applications .
Ethyl 3-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate has several scientific applications:
The versatility of pyrazole derivatives makes them valuable in various fields, including medicinal chemistry, agrochemicals, and material science .
Pyrazole heterocycles represent a privileged structural motif in medicinal chemistry due to their versatile pharmacological profiles and synthetic adaptability. As five-membered aromatic rings containing two adjacent nitrogen atoms, pyrazole derivatives demonstrate broad bioactivity stemming from their capacity for diverse molecular interactions with therapeutic targets. The pyrazole nucleus enables hydrogen bonding via its pyrrole-like nitrogen (N1) and acts as a hydrogen bond acceptor through its pyridine-like nitrogen (N2), facilitating binding to biological macromolecules [2] [7]. This dual functionality underpins their significance in rational drug design.
Table 1: Fundamental Properties of Pyrazole-Based Pharmaceuticals
Drug Name | Therapeutic Category | Key Structural Features | Biological Target |
---|---|---|---|
Celecoxib | Anti-inflammatory | 1,5-Diaryl pyrazole with sulfonamide | Cyclooxygenase-2 (COX-2) |
Crizotinib | Anticancer | 2-Aminopyridine-pyrazole core | Anaplastic lymphoma kinase (ALK) |
Pirtobrutinib (2023 FDA approval) | Anticancer | 3-Aminopyrazole with pyrrolopyrimidine | Bruton's tyrosine kinase (BTK) |
Difenamizole | Analgesic | 3-Aminopyrazole with dimethylamino group | Multiple neuronal targets |
Recent drug approvals like Pirtobrutinib underscore the therapeutic relevance of aminopyrazole derivatives, particularly those bearing free amino groups at the 3-position. These compounds exhibit enhanced target engagement through hydrogen bond donation and π-stacking interactions within enzyme active sites [7]. Structure-activity relationship (SAR) studies reveal that pyrazole derivatives inhibit critical disease pathways:
The strategic incorporation of 3-methoxyphenyl groups at the N1 position of pyrazole rings substantially modulates electronic, steric, and pharmacodynamic properties. Ethyl 3-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate exemplifies this design, with crystallographic and computational studies revealing critical structure-function relationships:
Table 2: Structural Characteristics of Ethyl 3-amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate
Property | Value/Description | Method of Determination |
---|---|---|
Molecular Formula | C~13~H~15~N~3~O~3~ | Elemental Analysis [1] |
Molecular Weight | 261.28 g/mol | Mass Spectrometry [1] |
Hydrogen Bond Donors | 2 (amino NH~2~ + pyrazole NH) | X-ray Crystallography [3] |
Hydrogen Bond Acceptors | 4 (ester C=O, pyrazole N, ether O) | Computational Modeling [6] |
LogP (Predicted) | 1.8 ± 0.3 | QSAR Analysis [9] |
The 3-methoxyphenyl substituent influences bioactivity through three primary mechanisms:
Table 3: Hydrogen Bonding Capacity of Key Functional Groups
Functional Group | Bond Length (Å) | Bond Angle (°) | Interaction Energy (kcal/mol) | Biological Significance |
---|---|---|---|---|
3-Amino (NH~2~) | 1.01 (N-H) | 115–120 | -7.2 to -9.5 | Bifurcated H-bonds with Asp/Glu residues |
Ester (C=O) | 1.22 (C=O) | 120–125 | -5.8 to -6.4 | Key interaction with serine hydrolases |
Pyrazole (NH) | 1.02 (N-H) | 125–130 | -4.3 to -5.1 | Donor for backbone carbonyls in kinases |
The synergistic interplay between the 3-aminopyrazole core and 3-methoxyphenyl substituent creates a multifunctional pharmacophore. The electron-rich environment near the pyrazole N2 nitrogen enhances its metal-chelating capacity, relevant for metalloenzyme inhibition. Simultaneously, the ester group provides a synthetic handle for bioisosteric modifications (e.g., amide formation) to optimize pharmacokinetic profiles [3] [9]. Crystallographic analyses of related structures demonstrate that the 3-methoxyphenyl moiety participates in edge-to-face aromatic interactions with protein phenylalanine residues (binding energy: -2.8 kcal/mol), contributing significantly to complex stability [6]. These attributes position 3-methoxyphenyl-substituted pyrazoles as versatile intermediates for developing therapeutics targeting cancer, inflammation, and neurodegenerative diseases.
CAS No.: 639-99-6
CAS No.: 12002-53-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0